molecular formula C15H16N6O2 B10940381 N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-1H-pyrazole-5-carboxamide

N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10940381
M. Wt: 312.33 g/mol
InChI Key: DBKGNFLQBVVWLK-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furylmethyl group: This step involves the alkylation of the pyrazole core with a furylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the imine linkage: The final step involves the condensation of the pyrazole derivative with a pyrazolyl aldehyde under mild acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:

    N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE: This compound lacks the methyl group on the pyrazole ring.

    N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-IMIDAZOLE-5-CARBOXAMIDE: This compound has an imidazole ring instead of a pyrazole ring.

The uniqueness of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[(1-methylpyrazol-4-yl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N6O2/c1-20-10-11(7-18-20)6-16-13-9-19-21(2)14(13)15(22)17-8-12-4-3-5-23-12/h3-7,9-10H,8H2,1-2H3,(H,17,22)

InChI Key

DBKGNFLQBVVWLK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C=NC2=C(N(N=C2)C)C(=O)NCC3=CC=CO3

Origin of Product

United States

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